Cas no 862799-04-0 (4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole)

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole
- 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole
-
- Inchi: 1S/C19H16ClFN2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2
- InChI Key: LSPHDAPDVJKXFE-UHFFFAOYSA-N
- SMILES: O1C(N2CCCC2)=C(S(C2=CC=C(Cl)C=C2)(=O)=O)N=C1C1=CC=CC=C1F
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-4169-40mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-5μmol |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-10μmol |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-20μmol |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-3mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-15mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-30mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-20mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-4mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3309-4169-10mg |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862799-04-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole Related Literature
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
5. Book reviews
Additional information on 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole
4-(4-Chlorobenzenesulfonyl)-2-(2-Fluorophenyl)-5-(Pyrrolidin-1-yl)-1,3-Oxazole: A Comprehensive Overview
4-(4-Chlorobenzenesulfonyl)-2-(2-Fluorophenyl)-5-(Pyrrolidin-1-yl)-1,3-Oxazole (CAS No: 862799-04-0) is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and materials science. The molecule features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing two oxygen atoms. Attached to this ring are a 4-chlorobenzenesulfonyl group, a 2-fluorophenyl substituent, and a pyrrolidin-1-yl moiety. Each of these groups contributes to the compound's chemical properties and reactivity.
The benzenesulfonyl group is known for its electron-withdrawing properties, which can influence the electronic environment of the molecule. The presence of the chlorine atom in the benzenesulfonyl group further enhances its electron-withdrawing effects, making it a valuable component in various chemical reactions. Similarly, the fluorophenyl substituent introduces additional electronic effects, including potential steric hindrance and fluorine's unique chemical reactivity. The pyrrolidine ring, on the other hand, adds a degree of flexibility to the molecule due to its cyclic amine structure.
Recent studies have explored the synthesis and characterization of this compound using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the molecular geometry and intermolecular interactions within the compound. Additionally, computational chemistry methods have been employed to predict the compound's stability and reactivity under various conditions.
In terms of applications, 4-(4-Chlorobenzenesulfonyl)-2-(2-Fluorophenyl)-5-(Pyrrolidin-1-yl)-1,3-Oxazole has shown promise in medicinal chemistry as a potential lead compound for drug development. Its structural features make it an attractive candidate for targeting specific biological pathways or enzymes. For instance, the oxazole ring is known to exhibit bioisosteric properties, which can be advantageous in drug design.
Furthermore, this compound has been investigated for its potential use in materials science. The combination of electron-withdrawing and electron-donating groups within its structure makes it suitable for applications in organic electronics or as a precursor for more complex materials. Researchers have also explored its reactivity in various organic transformations, including nucleophilic substitutions and cyclizations.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its impact on ecosystems. Recent research has focused on photodegradation and biodegradation studies to determine how this compound behaves under natural conditions. These studies are essential for ensuring that its use does not pose significant risks to the environment.
In conclusion, 4-(4-Chlorobenzenesulfonyl)-2-(2-Fluorophenyl)-5-(Pyrrolidin-1-yl)-1,3-Oxazole (CAS No: 862799-04-0) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable subject for further research and development in both academic and industrial settings.
862799-04-0 (4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole) Related Products
- 394236-98-7(4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-2,4,6-tris(propan-2-yl)benzenesulfonyl-1H-pyrazole)
- 1807153-92-9(2-Cyano-6-(difluoromethyl)-4-methoxypyridine-3-sulfonamide)
- 397245-05-5(1H-Indole-2-carboxylicacid, 7-[[(4-methoxyphenyl)sulfonyl]amino]-)
- 477326-39-9(methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate)
- 1699351-36-4(3-bromo-2-(2,2-dimethylpropyl)-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1021210-57-0(8-(2-phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 51-67-2(p-Tyramine)
- 1515480-64-4(3-amino-3-(1,2-thiazol-4-yl)propanoic acid)
- 477294-59-0(5-chloro-N-(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide)
- 2138151-41-2(rac-1-[(1R,2S)-2-aminocyclohexyl]prop-2-yn-1-one)




